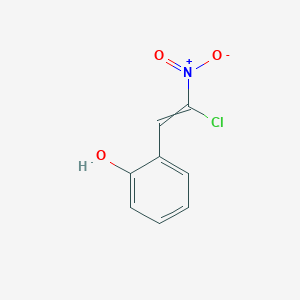

2-(2-Chloro-2-nitroethenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

117672-17-0 |

|---|---|

Molecular Formula |

C8H6ClNO3 |

Molecular Weight |

199.59 g/mol |

IUPAC Name |

2-(2-chloro-2-nitroethenyl)phenol |

InChI |

InChI=1S/C8H6ClNO3/c9-8(10(12)13)5-6-3-1-2-4-7(6)11/h1-5,11H |

InChI Key |

VCUNFVMGWAUBHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=C([N+](=O)[O-])Cl)O |

Origin of Product |

United States |

Contextualizing Halogenated Nitroethenyl Phenols in Synthetic Organic Chemistry

Halogenated nitroethenyl phenols represent a class of organic compounds characterized by a phenol (B47542) ring substituted with both a halogen atom and a nitroethenyl group (-CH=CH-NO2). The presence of these specific functional groups imparts a unique electronic and reactive profile to the molecule. The hydroxyl (-OH) group of the phenol is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. byjus.com Conversely, the nitro group is strongly electron-withdrawing, and the chloro-substituent also withdraws electron density through induction. ontosight.ai This combination of electron-donating and electron-withdrawing functionalities on the same aromatic scaffold creates a molecule with distinct reactivity at various sites, making it a versatile intermediate in organic synthesis. ontosight.ai

These compounds are valuable building blocks, as the different substituents can be selectively targeted for further chemical transformations. For instance, the nitroethenyl group can participate in various addition reactions, while the phenolic hydroxyl group can undergo etherification or esterification. The aromatic ring itself remains a site for potential further substitution, guided by the directing effects of the existing groups.

Historical Perspectives on Nitroethenyl Compounds and Phenol Derivatives

The historical roots of 2-(2-Chloro-2-nitroethenyl)phenol lie in the independent development of research into nitroalkenes and phenol (B47542) chemistry.

The study of simple nitroalkenes, such as nitroethylene, dates back to the early 20th century. wikipedia.org These compounds were initially recognized for their high reactivity, stemming from the electron-deficient nature of the carbon-carbon double bond, which makes them excellent Michael acceptors. wikipedia.org Over the years, the synthetic utility of nitroalkenes has been extensively explored, and they have become standard intermediates in the construction of more complex molecules.

Phenol itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.org Its discovery and the subsequent elucidation of its structure by Auguste Laurent in 1841 paved the way for the development of a vast field of chemistry centered on phenol and its derivatives. wikipedia.org The industrial importance of phenol grew rapidly, with applications in the production of polymers like Bakelite, dyes, and pharmaceuticals. wikipedia.orgnumberanalytics.combioimpulse.fr The study of electrophilic substitution reactions on the phenol ring, such as nitration and halogenation, became a cornerstone of organic chemistry education and research, providing fundamental insights into aromatic reactivity. byjus.com

The convergence of these two areas of study—nitroalkene chemistry and phenol chemistry—led to the synthesis of nitroethenyl phenols. The further addition of a halogen atom, a common modification in medicinal chemistry and materials science to modulate a compound's properties, gave rise to halogenated nitroethenyl phenols like the subject of this article.

Rationale and Significance of Research into 2 2 Chloro 2 Nitroethenyl Phenol

Direct Synthetic Routes to 2-(2-Chloro-2-nitroethenyl)phenols

A notable and somewhat unexpected method provides a direct pathway to 2-(2-chloro-2-nitroethenyl)phenols. researchgate.net This approach is centered around the reaction of specific aromatic aldehydes with halonitromethanes.

Condensation Reactions Involving Aromatic Aldehydes and Halonitromethanes

A key synthetic strategy involves the condensation reaction between 2-hydroxybenzaldehydes (salicylaldehydes) and a halonitromethane, such as bromonitromethane (B42901). researchgate.net This reaction directly forms the this compound structure. The classic Knoevenagel condensation, which typically involves the reaction of an aldehyde with an active methylene (B1212753) compound, serves as a foundational concept for this type of transformation. scispace.combeilstein-journals.org In this specific case, the hydroxyphenyl group of the salicylaldehyde (B1680747) and the nitro group of the halonitromethane are crucial for the desired reaction to proceed.

Catalytic Systems and Promoters in this compound Formation (e.g., Potassium Fluoride (B91410), Dimethylammonium Chloride)

The efficiency of the condensation reaction is significantly influenced by the catalytic system employed. A combination of potassium fluoride (KF) and dimethylammonium chloride in high-boiling solvents has been shown to be effective in promoting the formation of 2-(2-chloro-2-nitroethenyl)phenols from the reaction of 2-hydroxybenzaldehyde with bromonitromethane. researchgate.net Potassium fluoride is a versatile reagent in organic synthesis and can act as a base or a nucleophilic catalyst. ox.ac.uk In some syntheses, potassium fluoride supported on alumina (B75360) (KF/Al2O3) has been used to catalyze the reaction between salicylaldehyde and other active methylene compounds. beilstein-journals.org The use of such catalytic systems is crucial for facilitating the reaction and improving the yield of the desired product.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the product. For the synthesis of 2-(2-chloro-2-nitroethenyl)phenols, this involves a careful selection of solvents, temperature, and reaction time. researchgate.netresearchgate.netscielo.br The use of high-boiling point solvents is specifically mentioned as being beneficial for the reaction between 2-hydroxybenzaldehyde and bromonitromethane. researchgate.net The choice of catalyst and its concentration are also key parameters to be optimized. researchgate.net Strategies to enhance yields might include the controlled addition of reagents, removal of byproducts, and careful workup procedures. scielo.br For instance, in related reactions, controlling the stoichiometry of the reactants and the reaction time has been shown to be crucial in preventing the formation of undesired side products. scielo.br

The following table summarizes the key components and conditions for the direct synthesis of 2-(2-Chloro-2-nitroethenyl)phenols.

| Reactants | Catalyst/Promoter | Solvent | Key Conditions | Product |

| 2-Hydroxybenzaldehyde | Potassium Fluoride, Dimethylammonium Chloride | High-boiling solvents | Elevated temperature | This compound |

| Salicylaldehydes | Triethylamine (B128534) | Dichloromethane or Methanol | Room temperature or 10 °C | (2-amino-3-cyano-4H-chromen-yl)malononitrile |

This table provides a generalized overview of the reaction conditions. Specific parameters may vary based on the detailed experimental procedure.

General Approaches for Constructing Phenol Derivatives with Nitroethenyl Moieties

Beyond the direct synthesis of this compound, broader strategies exist for creating phenol derivatives that feature a nitroethenyl group. These methods often rely on versatile building blocks and powerful synthetic transformations.

Utilization of gem-Halonitro Compounds as Versatile Synthetic Intermediates

gem-Halonitro compounds, which have a halogen and a nitro group attached to the same carbon atom, are highly useful intermediates in organic synthesis. researchgate.netacs.org These compounds can participate in a variety of reactions to form complex molecules. For instance, (2-chloro-2-nitroethenyl)benzenes can react with 1,2-dicarbonyl compounds in a formal [3+2] cycloaddition to produce functionalized furans. researchgate.net This highlights the reactivity of the chloro-nitroethenyl moiety and its potential for constructing various heterocyclic systems attached to a phenyl ring. The ability to synthesize gem-halonitro compounds from readily available starting materials like oximes further enhances their utility. acs.org

Ring-Closing Metathesis (RCM) in Phenol Synthesis: Applicability to Nitroethenyl Phenols

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic chemistry for the formation of cyclic compounds. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by metal complexes (typically ruthenium-based), involves the intramolecular reaction of a molecule containing two alkene groups to form a cyclic alkene and a small volatile byproduct like ethylene. wikipedia.org RCM has proven to be exceptionally useful for synthesizing a wide range of ring sizes, from 5 to 30-membered rings, and is tolerant of many functional groups. wikipedia.orgorganic-chemistry.org

While direct examples of RCM being used to form the phenol ring itself in the context of nitroethenyl phenols are less common, the methodology is highly applicable for constructing complex cyclic structures appended to a pre-existing phenol ring containing a nitroethenyl group. For example, if a phenol derivative is functionalized with two separate alkenyl chains, RCM could be employed to create a new ring fused to or tethered to the phenolic core. The versatility of RCM has been demonstrated in the synthesis of various nitrogen and oxygen heterocycles, which are common structures in natural products and pharmaceuticals. wikipedia.orgnih.gov The enyne ring-closing metathesis, a variation of RCM, further expands the synthetic possibilities by allowing for the formation of 1,3-diene systems within the newly formed ring. rsc.org

The following table highlights the general synthetic approaches and their potential applications.

| Synthetic Approach | Key Intermediate/Reaction | Potential Application for Nitroethenyl Phenols |

| Use of gem-Halonitro Compounds | (2-Chloro-2-nitroethenyl)benzenes | Synthesis of heterocyclic systems attached to the phenol ring. |

| Ring-Closing Metathesis (RCM) | Diene-functionalized phenol | Formation of carbocyclic or heterocyclic rings fused to or tethered to the phenol. |

Phase-Transfer Catalysis for Regioselective Nitration in Phenolic Systems

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a liquid-liquid or solid-liquid system. In the context of nitrating phenols, PTC offers a method for achieving high regioselectivity under mild conditions, which is often a challenge with conventional nitration methods that can lead to a mixture of ortho and para isomers, as well as oxidation and polymerization byproducts. tandfonline.com

The fundamental principle of PTC in this application involves using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport a reactant from the aqueous phase to the organic phase where the reaction occurs. For the nitration of phenols, a typical system involves an aqueous solution of a nitrating agent (e.g., dilute nitric acid) and an organic solvent containing the phenolic substrate. tandfonline.com The catalyst facilitates the extraction of the nitrating species into the organic phase, allowing the reaction to proceed efficiently. tandfonline.com

Tetrabutylammonium bromide (TBAB) has been identified as a particularly effective phase-transfer catalyst for this purpose. tandfonline.com It is believed to play a dual role: first, by extracting nitric acid into the organic phase through a hydrogen-bonded complex, and second, by supplying HBr in situ via anion exchange, which is key to generating the active nitrating species, the nitronium ion (NO₂⁺), within the organic phase. tandfonline.com This approach allows for the use of dilute nitric acid (e.g., 6 wt%), which is milder and safer than concentrated acids, while still achieving high conversion and selectivity. tandfonline.com

The benefits of using PTC extend to industrial applications, where it can significantly improve process performance and cost-effectiveness by increasing yields and selectivity, reducing the need for excess reactants, and potentially avoiding the isolation of intermediate products. nih.gov

Research has demonstrated the effectiveness of various reagents in achieving regioselective nitration of phenols. The choice of nitrating agent and catalyst system can significantly influence the ratio of ortho to para-nitro products. For instance, systems utilizing copper(II) nitrate (B79036) have shown high preference for ortho-nitration. organic-chemistry.org

Table 1: Comparison of Various Methods for the Nitration of Phenol

| Entry | Nitrating Agent / System | Solvent | Ortho-Product Yield (%) | Para-Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Fe(NO₃)₃·9H₂O | THF | ~45 | ~45 | organic-chemistry.org |

| 2 | Bi(NO₃)₃·5H₂O | THF | ~40 | ~40 | organic-chemistry.org |

| 3 | Ni(NO₃)₂·6H₂O | THF | 36 (Major) | - | organic-chemistry.org |

| 4 | Cu(NO₃)₂·3H₂O | THF | 85 (Major) | - | organic-chemistry.org |

| 5 | NH₄NO₃ / KHSO₄ | Acetonitrile | Good to excellent yields with high regioselectivity (ortho) | nih.gov | |

| 6 | Dilute HNO₃ / TBAB | - | Highly selective nitration | tandfonline.com |

Sonochemical Activation in the Synthesis of Substituted Phenols

Sonochemistry is the application of ultrasound to chemical reactions and processes. organic-chemistry.org This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. organic-chemistry.orgresearchgate.net The implosion of these bubbles creates localized microreactors with extremely high temperatures (around 5000°C) and pressures (about 500 atmospheres), leading to the generation of highly reactive radical species and significant rate enhancements. researchgate.netnih.gov

In the synthesis of substituted phenols, sonochemical activation has proven to be a green and efficient approach, often leading to shorter reaction times, higher yields, and enhanced selectivity compared to conventional methods. tandfonline.com For the nitration of phenols, ultrasound can substantially reduce reaction times from hours to minutes. tandfonline.com

One study demonstrated that using tertiary butyl nitrite (B80452) (TBN) as a safe, acid-free nitrating agent, the reaction time for phenol nitration could be reduced from 1–3 hours under conventional heating to just 30–45 minutes with sonication, accompanied by an increase in yield from "good" to "excellent". tandfonline.com

Furthermore, sonication can be combined with phase-transfer catalysis to achieve even greater control over regioselectivity. The ultrasound-promoted nitration of phenol with dilute nitric acid in the presence of TBAB enhances the reaction rate while favoring the formation of o-nitrophenol. nih.gov Interestingly, the selectivity can be reversed to favor p-nitrophenol by using sodium bromide (NaBr) as the catalyst under sonication. nih.gov

The use of ionic liquids as a solvent in sonochemical nitrations has also been explored. The nitration of phenol with ferric nitrate in the ionic liquid ethyl ammonium nitrate under ultrasound irradiation showed a significant increase in reaction rate and high para-selectivity. nih.govresearchgate.net For example, the reaction reached 100% conversion in just 45 minutes with 85% selectivity for the para-isomer, a significant improvement over the silent (non-sonicated) reaction which required 10 hours to achieve the same conversion with lower para-selectivity (75%). researchgate.net

Table 2: Effect of Sonication on the Nitration of Phenol with Ferric Nitrate in an Ionic Liquid

| Entry | Substrate | Condition | Time | Conversion (%) | Selectivity (o:p) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenol | Silent (No Ultrasound) | 10 h | 100 | 12 : 75 | researchgate.net |

| 2 | Phenol | Ultrasound | 0.75 h | 100 | 2 : 85 | researchgate.net |

| 3 | o-Cresol | Silent (No Ultrasound) | 12 h | 100 | 22 : 64 (nitro products) | researchgate.net |

| 4 | o-Cresol | Ultrasound | 0.75 h | 100 | 15 : 76 (nitro products) | researchgate.net |

The mechanism behind sonochemical enhancement is attributed to the intense physical and chemical effects of cavitation, which can include the homolytic cleavage of molecules to generate reactive radicals like •OH and H• from water, thereby promoting oxidation and other reactions. nih.gov The physical properties of the solvent, such as volatility and surface tension, play a crucial role in the effectiveness of sonochemical activation. acs.org

Transformations of the Nitroethenyl Functional Group

The nitroethenyl moiety is the site of significant chemical reactivity, susceptible to both reduction and oxidation, opening pathways to a variety of derivatives.

Reductive Pathways to Amino Derivatives

The nitro group of this compound can be readily reduced to its corresponding amino derivative. This transformation is a cornerstone in the synthesis of molecules where a primary amine is required for further functionalization, such as in the formation of amides or in cyclization reactions to generate nitrogen-containing heterocycles.

While specific literature on the reduction of this compound is not abundant, the reduction of structurally similar compounds like 2-chloro-4-nitrophenol (B164951) provides a reliable precedent. oup.comstackexchange.com Common methodologies employ reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. stackexchange.com The general pathway involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂), which can significantly alter the compound's chemical properties and reactivity. slideshare.net The reduction of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol has been well-documented, suggesting a similar outcome for the subject compound. oup.com

Table 1: Representative Conditions for Nitro Group Reduction (Analogous System)

| Starting Material | Reagents | Catalyst | Product | Reference |

|---|

Oxidative Modifications of the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group presents another site for chemical transformation through oxidative cleavage. This reaction breaks the C=C bond, typically yielding carbonyl compounds like aldehydes or carboxylic acids. Such transformations are fundamental in organic synthesis for degrading larger molecules into smaller, functionalized fragments.

Hydrogen peroxide has been shown to be an effective oxidant for the cleavage of the C=C bond in nitroalkenes, leading to the formation of aldehydes. oup.comoup.com This process is believed to proceed through the epoxidation of the double bond, followed by the rupture of the carbon-carbon bond. oup.com Other powerful oxidizing agents, such as ozone (in a process known as ozonolysis) or potassium permanganate, are also widely used for the oxidative cleavage of alkenes. libretexts.org An oxidative workup after ozonolysis typically yields carboxylic acids, whereas a reductive workup gives aldehydes. libretexts.org The presence of the electron-withdrawing nitro group can influence the reactivity of the alkene, making it susceptible to such oxidative pathways. oup.com

Table 2: General Methods for Oxidative Cleavage of Alkenes

| Reagent(s) | Typical Products | Notes | Reference |

|---|---|---|---|

| 1. Ozone (O₃); 2. Oxidative workup (e.g., H₂O₂) | Carboxylic acids, Ketones | Powerful and common method for alkene cleavage. | libretexts.org |

| 1. Ozone (O₃); 2. Reductive workup (e.g., Zn/H₂O) | Aldehydes, Ketones | Milder workup preserves aldehydes. | libretexts.org |

| Hydrogen Peroxide (H₂O₂) | Aldehydes | Effective for nitroalkenes. oup.comoup.com | oup.comoup.com |

Reactivity of the Halogen Substituent

The vinyl chlorine atom in this compound is not inert and can participate in various substitution reactions, providing a handle for introducing new functional groups.

Nucleophilic Substitution Reactions at the Vinyl Chlorine Position

The chlorine atom at the vinyl position is activated towards nucleophilic substitution. This enhanced reactivity is due to the strong electron-withdrawing nature of the adjacent nitro group, which polarizes the carbon-chlorine bond and can stabilize a potential intermediate in a substitution reaction. slideshare.netorganic-chemistry.org

A prominent example of this reactivity is found in palladium-catalyzed cross-coupling reactions. Analogous compounds, such as (Z)-α-bromo-β-substituted nitroethylenes, undergo facile Suzuki coupling with various boronic acids and Sonogashira coupling with terminal acetylenes. oup.com These reactions substitute the vinyl halogen with an aryl, heteroaryl, vinyl, or alkynyl group, respectively, demonstrating the utility of this position for carbon-carbon bond formation. oup.com This suggests that this compound would be a suitable substrate for similar transformations, allowing for the synthesis of a diverse array of substituted phenolic compounds.

Table 3: Palladium-Catalyzed Coupling Reactions on Analogous Vinyl Halides

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinylboronic acids | Pd(PPh₃)₄ | (E)-α,β-disubstituted nitroethylenes | oup.com |

Intramolecular Cyclizations and Heterocyclic Annulation

The strategic placement of reactive functional groups in this compound allows for its use in the synthesis of complex heterocyclic structures through cyclization reactions.

Base-Promoted Self-Condensation Reactions Leading to Fused Heterocycles

The compound is a valuable precursor for creating fused heterocyclic systems through base-promoted reactions. The phenolic hydroxyl group can act as an intramolecular nucleophile, or the entire molecule can react with other nucleophilic species in the presence of a base to form ring structures.

Research has demonstrated that related (2-chloro-2-nitroethenyl)benzenes can react with dinucleophiles like 4-hydroxy-coumarin in the presence of a base to yield complex fused heterocycles. oup.com For instance, using potassium fluoride as a base promotes the formation of 2,3-dihydro-2-nitro-3-phenyl-4H-furo[3,2-c] oup.combenzopyran-4-ones. oup.com Alternatively, employing a different base like DBU can facilitate a formal [3+2] cycloaddition with 1,2-dicarbonyl compounds, leading to the rapid and high-yield synthesis of highly substituted furans. oup.com These examples highlight the potential of this compound to undergo base-mediated annulation reactions to generate diverse and valuable heterocyclic frameworks.

Table 4: Base-Promoted Annulation Reactions with (2-Chloro-2-nitroethenyl)benzenes

| Reactant | Base | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxy-coumarin | Potassium Fluoride | Cyclization | 2,3-Dihydro-2-nitro-3-phenyl-4H-furo[3,2-c] oup.combenzopyran-4-one | oup.com |

Formal [3+2] Cycloaddition Strategies for Furan-Containing Systems

The compound this compound and its parent class, (2-chloro-2-nitroethenyl)benzenes, serve as valuable two-atom electrophilic components in formal [3+2] cycloaddition reactions for the synthesis of highly substituted furan (B31954) derivatives. researchgate.net This synthetic strategy offers a metal-free and efficient route to these important heterocyclic systems. researchgate.net

The reaction typically involves the one-pot combination of a (2-chloro-2-nitroethenyl)benzene with a 1,2-dicarbonyl compound, which acts as the three-atom nucleophilic partner. The dual electrophilic nature of the nitroalkene moiety and the corresponding dual nucleophilic character of the dicarbonyl species are key to the success of this transformation. researchgate.net The use of an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the reaction, which proceeds rapidly, often within 10 to 30 minutes. researchgate.net This methodology has proven versatile, enabling the synthesis of a range of furan derivatives, including 2-acyl- and 2-carboalkoxyfurans as well as furan-2-carboxamides, in good to excellent yields. researchgate.net

Table 1: Reaction Parameters for Formal [3+2] Cycloaddition

| Parameter | Details | Source |

|---|---|---|

| Reactants | (2-Chloro-2-nitroethenyl)benzenes, 1,2-Dicarbonyls | researchgate.net |

| Reaction Type | Formal [3+2] Cycloaddition | researchgate.net |

| Catalyst/Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | researchgate.net |

| Solvent | Not specified, typically aprotic solvents | N/A |

| Temperature | Not specified, typically room temperature | N/A |

| Reaction Time | 10–30 minutes | researchgate.net |

| Yield | 51–92% | researchgate.net |

| Key Feature | Metal-free methodology | researchgate.net |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity, the preference for forming one constitutional isomer over another, is a critical aspect of the formal [3+2] cycloaddition reactions involving this compound. wikipedia.org The synthesis of highly substituted 2-carbonyl- and 2-phosphorylfurans through this method is noted to be a regioselective domino process. researchgate.net

In this context, regioselectivity dictates the final arrangement of substituents on the furan ring. The reaction mechanism, a domino Michael addition followed by O-cyclization, controls this outcome. The initial nucleophilic attack by the enolate (derived from the 1,2-dicarbonyl) occurs at the β-carbon of the nitroethenyl group, the carbon atom bearing the nitro group. Subsequent intramolecular cyclization by the oxygen atom onto the carbon bearing the chlorine atom, followed by elimination, leads specifically to the observed 2,3,5-trisubstituted furan products. This defined pathway prevents the formation of other possible regioisomers.

Stereoselectivity refers to the preferential formation of one stereoisomer over others. masterorganicchemistry.com While the direct cycloaddition to form the aromatic furan ring results in an achiral product (unless chiral centers exist on the substituents), stereoselectivity is paramount in related reactions that produce non-aromatic, fused heterocyclic systems. For instance, the reaction of (2-chloro-2-nitroethenyl)benzenes with 4-hydroxycoumarin (B602359) can yield different products depending on the base used, highlighting the role of reaction conditions in controlling the stereochemical and structural outcome. researchgate.net Furthermore, organocatalyzed domino Michael/O-cyclization reactions between nitroalkenes and naphthols have been developed to create dihydrobenzofurans with high diastereoselectivity, establishing specific relative configurations of the newly formed stereocenters. researchgate.net This demonstrates that the inherent reactivity of the nitroalkene moiety within compounds like this compound can be harnessed for stereocontrolled synthesis. researchgate.net

Elucidation of Reaction Mechanisms and Transition State Analysis

The mechanism for the formal [3+2] cycloaddition between this compound and a 1,2-dicarbonyl compound is best described as a domino or cascade reaction involving a Michael addition and a subsequent intramolecular O-cyclization/elimination. researchgate.net

Plausible Reaction Mechanism:

Enolate Formation: The base, DBU, abstracts an acidic α-proton from the 1,2-dicarbonyl compound, generating a nucleophilic enolate.

Michael Addition: The enolate attacks the electron-deficient β-carbon of the this compound. This is a conjugate addition that forms a new carbon-carbon bond and generates a nitronate intermediate.

Intramolecular O-Cyclization: The enolate oxygen atom of the intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the chlorine. This step forms the five-membered dihydrofuran ring.

Transition state analysis helps to explain the observed reactivity and selectivity. The stability of the transition state determines the reaction rate. mnstate.edu In the key Michael addition step, the transition state is stabilized by favorable orbital overlap between the Highest Occupied Molecular Orbital (HOMO) of the nucleophilic enolate and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic nitroalkene. The strong electron-withdrawing properties of the nitro and chloro groups lower the energy of the LUMO of this compound, making it a highly reactive electrophile.

The regioselectivity of the reaction is dictated by the relative energies of the possible transition states. The transition state leading to the observed product, where the initial attack occurs at the β-nitro carbon, is lower in energy than the alternative transition state involving attack at the α-chloro carbon. This is due to the superior ability of the nitro group to stabilize the developing negative charge in the intermediate. Steric hindrance in the transition state also plays a role, favoring the approach of the nucleophile that minimizes steric clashes between the substituents on both reactants. mnstate.edu

Spectroscopic Characterization and Structural Analysis of 2 2 Chloro 2 Nitroethenyl Phenol

Advanced Spectroscopic Techniques for Structural Confirmation

The molecular structure of 2-(2-Chloro-2-nitroethenyl)phenol is systematically verified using several key spectroscopic methods. While a general synthesis method involving the reaction of 2-hydroxybenzaldehyde with bromonitromethane (B42901) is known, the precise confirmation of the resulting product's structure is paramount. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is fundamental for mapping the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the phenol (B47542) ring typically appear as multiplets in the downfield region (approx. 6.8-7.5 ppm). The single vinyl proton (=CH-) is expected to show a singlet further downfield (approx. 8.0-8.5 ppm) due to the deshielding effects of the adjacent nitro group. The phenolic hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The carbon atom of the C-OH group is expected around 150-158 ppm. The aromatic carbons would generate several signals between 115 and 135 ppm. The two carbons of the ethenyl group are significantly deshielded by the electron-withdrawing nitro group and the chlorine atom, and are expected to appear in the 130-150 ppm range. rsc.org

Expected ¹H NMR Data for this compound The following table is based on typical chemical shift values for similar functional groups and structures.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 4.5 - 11.0 | Broad Singlet |

| Aromatic C-H | 6.8 - 7.5 | Multiplet |

| Vinylic =C-H | 8.0 - 8.5 | Singlet |

Expected ¹³C NMR Data for this compound The following table is based on typical chemical shift values for similar functional groups and structures.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | 150 - 158 |

| Vinylic C-Cl | 130 - 145 |

| Vinylic C-NO₂ | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C (quaternary) | 120 - 135 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group of the phenol. nih.gov

N-O Stretch: Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are anticipated around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. researchgate.net

C=C Stretch: Absorptions for the aromatic ring C=C stretching are expected in the 1450-1600 cm⁻¹ region. The alkene C=C stretch may appear around 1620-1680 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Expected IR Absorption Frequencies for this compound The following table is based on characteristic IR frequencies for the molecule's functional groups.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Phenol | O-H Stretch | 3200 - 3500 (Broad) |

| Nitro | N-O Asymmetric Stretch | 1500 - 1550 (Strong) |

| Nitro | N-O Symmetric Stretch | 1340 - 1380 (Strong) |

| Alkene / Aromatic | C=C Stretch | 1450 - 1680 (Variable) |

| Chloroalkane | C-Cl Stretch | 600 - 800 (Medium-Strong) |

Elucidation of Electronic Structure and Conjugation Effects (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The structure of this compound features an extended conjugated system composed of the phenol ring, the ethenyl double bond, and the nitro group. This conjugation significantly influences its electronic properties.

The benzene (B151609) ring itself is a chromophore, typically showing absorption bands around 255 nm. When substituted with an auxochrome like the hydroxyl (-OH) group, the absorption maximum (λmax) shifts to a longer wavelength (a bathochromic shift), as seen in phenol which has a λmax around 270-275 nm. researchgate.net

In this compound, the conjugation is extended by the 2-chloro-2-nitroethenyl substituent. The nitro group, being a powerful electron-withdrawing group, further extends the π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy, longer-wavelength light. This effect is expected to cause a significant bathochromic shift in the π → π* transition, pushing the λmax to well beyond 300 nm, potentially into the near-visible region of the spectrum. actachemicamalaysia.commsu.edu

Conformational Analysis and Stereochemical Assignments

The three-dimensional structure of this compound is defined by its stereochemistry and conformational possibilities. wiley.com

Conformational Analysis: Conformational isomers, or conformers, arise from the rotation around single bonds. windows.net In this molecule, rotation can occur around the single bond connecting the phenyl ring to the ethenyl group. However, this rotation is likely hindered due to steric strain between the ortho-hydroxyl group on the phenol and the substituents on the adjacent vinyl carbon. ucsd.edu The size of the chlorine atom and the nitro group can create repulsive interactions with the hydroxyl group, influencing the preferred dihedral angle and potentially restricting free rotation. This could lead to specific, more stable conformations where steric clash is minimized. In some related structures, this restricted rotation is so significant that it leads to the formation of stable atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. researchgate.net

Stereochemical Assignments: The primary stereochemical feature of this compound is the configuration of the carbon-carbon double bond.

E/Z Isomerism: Due to the restricted rotation around the C=C double bond and the presence of different substituents on each vinyl carbon, the molecule can exist as two distinct geometric isomers: (E) and (Z). uou.ac.in The assignment is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

On one vinyl carbon, the substituents are the phenyl ring and a hydrogen atom. The phenyl ring has higher priority.

On the other vinyl carbon, the substituents are a chlorine atom and a nitro group (NO₂). The nitro group has a higher priority than the chlorine atom based on atomic number (N > Cl is incorrect; priority is based on the atom directly attached, so Cl (atomic number 17) has higher priority than N (atomic number 7)).

Therefore, the (E)-isomer (from the German entgegen, meaning opposite) is the stereoisomer where the two higher-priority groups (the phenyl ring and the chlorine atom) are on opposite sides of the double bond.

The (Z)-isomer (from the German zusammen, meaning together) is the stereoisomer where the two higher-priority groups are on the same side of the double bond. uou.ac.in

Given the synthetic routes often employed for similar compounds, one isomer, typically the more thermodynamically stable (E)-isomer, is often formed preferentially. researchgate.net

Theoretical and Computational Chemistry Applied to 2 2 Chloro 2 Nitroethenyl Phenol

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-(2-chloro-2-nitroethenyl)phenol. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarizable and reactive. nih.gov

For a molecule like this compound, the distribution of the HOMO and LUMO across the structure is of particular interest. The HOMO is likely to be concentrated on the electron-rich phenol (B47542) ring and the nitroethenyl group, while the LUMO may be distributed over the electron-withdrawing nitro group and the ethenyl bridge. This distribution is crucial for predicting the sites of electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Below is a hypothetical table of calculated electronic properties for this compound, based on typical values for similar aromatic nitro compounds, to illustrate the type of data generated from DFT calculations.

| Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available to react. |

| LUMO Energy | -2.0 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com |

| Ionization Potential | 6.5 | The energy required to remove an electron from the molecule. |

| Electron Affinity | 2.0 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.25 | A measure of the molecule's power to attract electrons. |

| Chemical Hardness (η) | 2.25 | Indicates resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | 4.01 | Quantifies the electrophilic character of the molecule. |

This table is for illustrative purposes and the values are not from experimental or published computational data for this compound.

Computational Studies of Reaction Mechanisms and Energy Landscapes

The synthesis of 2-(2-chloro-2-nitroethenyl)phenols, for example, has been reported, and computational studies could elucidate the step-by-step mechanism of this process, identifying the key energy barriers and intermediates. researchgate.net Furthermore, the reactivity of the nitroethenyl group makes it a candidate for various addition and cycloaddition reactions. researchgate.net Computational modeling can predict the feasibility and stereoselectivity of such reactions.

Modern computational techniques like ab initio molecular dynamics (AIMD) can be employed to explore complex reaction pathways, especially those that may involve post-transition state bifurcations, where a single transition state leads to multiple products. escholarship.org For reactions in solution, computational models can also incorporate the effects of the solvent, providing a more realistic energy landscape.

The exploration of the energy landscape can also reveal the existence of different conformational isomers and the energy barriers between them. For this compound, rotation around the single bonds could lead to different stable conformations, and computational methods can determine their relative energies and populations at a given temperature.

Structure-Reactivity Relationship Predictions and Design Principles

The insights gained from quantum chemical calculations can be leveraged to establish structure-reactivity relationships. By systematically modifying the structure of this compound in silico—for instance, by changing the substituents on the phenyl ring—it is possible to observe the corresponding changes in its electronic properties and reactivity descriptors. This allows for the rational design of new molecules with tailored properties.

For example, the introduction of additional electron-donating or electron-withdrawing groups on the phenol ring would alter the HOMO and LUMO energies, thereby tuning the molecule's reactivity. Computational screening can efficiently evaluate a library of virtual compounds, identifying candidates with desired characteristics before undertaking their synthesis.

The development of Quantitative Structure-Activity Relationships (QSAR) is a powerful extension of this approach. While often used in drug design, QSAR models can also be applied to predict the chemical reactivity or other properties of a series of related compounds based on their computed molecular descriptors.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, diffusion, and the nature of intermolecular forces.

For this compound, MD simulations could be used to study its behavior in different solvents, revealing how solvent molecules arrange themselves around the solute and influence its conformation and reactivity. Furthermore, if this compound is considered for applications in materials science or as a ligand for a biological target, MD simulations can be invaluable for understanding its interactions at the molecular level. nih.gov For instance, simulations could explore how it binds to a surface or within the active site of an enzyme.

The calculation of binding free energies is a key application of MD simulations, providing a quantitative measure of the strength of intermolecular interactions. This can be particularly useful in understanding how this compound might interact with other molecules in a mixture or a biological system.

Applications of 2 2 Chloro 2 Nitroethenyl Phenol As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of reactive sites within 2-(2-Chloro-2-nitroethenyl)phenol makes it an ideal candidate for use in cascade or domino reactions, which are powerful strategies for the efficient synthesis of complex molecules from simpler starting materials. researchgate.net These reaction sequences, where multiple bond-forming events occur in a single pot, can rapidly generate molecular complexity and are highly sought after in modern organic synthesis. researchgate.net

While specific examples of the total synthesis of complex, non-heterocyclic natural products using this compound are not extensively documented in publicly available research, the inherent reactivity of this compound suggests its potential in such endeavors. The combination of the electrophilic nitroalkene moiety and the nucleophilic phenolic hydroxyl group, along with the reactive chloro-substituted double bond, provides multiple avenues for intricate bond formations. For instance, organocatalyzed domino reactions involving related nitroalkenes have been employed to create stereochemically rich acyclic and cyclic systems. researchgate.net Such methodologies could theoretically be applied to this compound to construct complex acyclic chains with controlled stereochemistry, which are common motifs in many natural products.

Role in the Construction of Diverse Heterocyclic Frameworks

One of the most well-documented applications of this compound and its analogs is in the synthesis of a variety of heterocyclic compounds. researchgate.net Heterocycles are a cornerstone of medicinal chemistry and materials science, and developing efficient routes to these structures is of paramount importance. nih.gov

A notable application is the synthesis of 2-functionalized furans. In a one-pot, formal [3+2] cycloaddition reaction, the dual electrophilic nature of (2-chloro-2-nitroethenyl)benzenes, including the subject compound, can be exploited by reacting them with 1,2-dicarbonyl compounds, which act as dual nucleophiles. researchgate.net This metal-free methodology, often facilitated by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the rapid formation of trisubstituted furans in good to excellent yields. researchgate.net This versatile reaction has been successfully applied to produce a range of furan (B31954) derivatives, including 2-acyl- and 2-carboalkoxyfurans, as well as furan-2-carboxamides. researchgate.net

Another significant application is in the construction of the furo[3,2-c] researchgate.netbenzopyran-4-one scaffold. Research has shown that 2-(2-Chloro-2-nitroethenyl)phenols can react with 4-hydroxy-coumarin in the presence of potassium fluoride (B91410) to yield 2,3-dihydro-2-nitro-3-phenyl-4H-furo[3,2-c] researchgate.netbenzopyran-4-ones. researchgate.net Interestingly, by altering the reaction conditions and using triethylamine (B128534) as the base instead of potassium fluoride, the reaction can be directed to produce the corresponding aromatized 3-phenyl-4H-furo[3,2-c] researchgate.netbenzopyran-4-ones in a one-pot procedure. researchgate.net

The following table summarizes the heterocyclic frameworks synthesized from this compound and related compounds:

| Starting Material | Reagent(s) | Heterocyclic Product | Reaction Type |

| This compound derivative | 1,2-Dicarbonyl compound, DBU | 2-Functionalized furan | [3+2] Cycloaddition |

| This compound derivative | 4-Hydroxycoumarin (B602359), Potassium Fluoride | 2,3-Dihydro-2-nitro-3-phenyl-4H-furo[3,2-c] researchgate.netbenzopyran-4-one | Michael addition/Cyclization |

| This compound derivative | 4-Hydroxycoumarin, Triethylamine | 3-Phenyl-4H-furo[3,2-c] researchgate.netbenzopyran-4-one | Michael addition/Cyclization/Elimination |

Development of Functional Materials and Organic Compounds

The unique electronic and structural features of this compound suggest its potential as a building block for the development of functional organic materials. The conjugated system formed by the phenyl ring and the nitroethenyl group can impart interesting photophysical properties, making it a candidate for the synthesis of dyes and fluorescent probes. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule, which is a key consideration in the design of materials for organic electronics.

While specific, large-scale applications in functional materials are still an emerging area of research for this particular compound, the synthesis of related bioactive molecules provides a strong rationale for its exploration in this domain. For instance, the nitroethenyl group is a known pharmacophore, and its presence in a phenolic structure suggests potential antimicrobial or anticancer activities. The mechanism of action for such compounds is often attributed to the ability of the nitroethenyl group to undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in target organisms or cells.

Furthermore, the phenolic hydroxyl group and the chloro-vinyl moiety offer handles for further chemical modifications, including polymerization. This could potentially lead to the synthesis of novel polymers with tailored properties for applications in areas such as specialty coatings, advanced composites, or as matrices for controlled-release systems. The development of functional dyes based on related chloroacetamide structures has been reported, indicating the feasibility of incorporating such halogenated building blocks into larger, functional chromophoric systems.

Future Perspectives and Emerging Research Avenues for 2 2 Chloro 2 Nitroethenyl Phenol Research

Unexplored Reactivity and Novel Transformation Development

The inherent reactivity of 2-(2-chloro-2-nitroethenyl)phenol, conferred by its electrophilic C=C double bond and strategically positioned functional groups, has been primarily leveraged in cycloaddition reactions. However, a significant potential for novel transformations remains untapped. Future research is expected to pivot towards exploring and developing new synthetic applications for this versatile building block.

One of the most promising areas is the expansion of cycloaddition strategies . While its utility in [3+2] cycloadditions to form furan (B31954) derivatives is known, there is considerable scope to investigate other pericyclic reactions. researchgate.net Research into [4+2] cycloadditions (Diels-Alder reactions), which are fundamental for constructing six-membered rings, could yield complex polycyclic structures. nih.gov The viability of such reactions often depends on the electronic nature of the dienophile; kinetic and theoretical studies would be crucial to determine if this compound can act as a reactive partner. nih.gov Furthermore, exploring less common cycloadditions, such as photochemical [2+2] reactions to form strained cyclobutane (B1203170) rings or metal-catalyzed [2+2+2] cyclotrimerizations, could open doors to entirely new molecular architectures. libretexts.orgrsc.orgnih.gov

Another significant avenue lies in metal-catalyzed cross-coupling reactions . The vinyl chloride moiety is a classic handle for such transformations. Research has shown that related bromo-substituted nitroethylenes can undergo stereospecific Suzuki and Sonogashira couplings with palladium catalysts. researchgate.net Adapting these conditions for this compound could enable the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, dramatically increasing the structural diversity of accessible derivatives. researchgate.net Beyond the vinyl chloride, the nitro group itself presents an opportunity for denitrative cross-coupling, a modern strategy that uses readily available nitroarenes as electrophiles. nih.gov Developing protocols for the denitrative coupling of this substrate could provide an alternative and powerful method for C-C, C-N, and C-O bond formation. nih.govrhhz.net

The electron-deficient nature of the nitroalkene makes it a prime candidate for asymmetric conjugate additions . This class of reactions, often mediated by organocatalysts, is a powerful tool for creating stereogenic centers. mdpi.comnih.gov Future work should focus on the addition of a broader range of carbon and heteroatom nucleophiles to this compound under asymmetric conditions, leading to valuable chiral building blocks.

Finally, transformations targeting the nitro group, such as selective reduction to the corresponding amine or nitroso compound, remain a fertile ground for discovery. These transformations would yield bifunctional amino-phenols, which are valuable precursors in medicinal chemistry and materials science.

| Transformation Type | Potential Reaction | Key Area of Research |

| Cycloaddition | [4+2] Diels-Alder | Synthesis of polycyclic systems |

| Cycloaddition | Photochemical [2+2] | Formation of strained cyclobutane rings |

| Cross-Coupling | Suzuki, Sonogashira | Introduction of aryl and alkynyl groups |

| Cross-Coupling | Denitrative Coupling | C-C, C-N, C-O bond formation via C-NO2 cleavage |

| Conjugate Addition | Asymmetric Michael Addition | Enantioselective synthesis of chiral derivatives |

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. youtube.comnih.gov Future research on this compound will undoubtedly be influenced by these principles, focusing on improving the environmental footprint of its synthesis and subsequent transformations.

A primary focus will be on maximizing atom economy . buecher.de Many traditional reactions, while effective, generate significant stoichiometric byproducts, leading to poor atom economy. rsc.org Addition reactions, such as the conjugate additions and cycloadditions mentioned previously, are inherently more atom-economical than substitution or elimination reactions. chemistry-teaching-resources.com Future efforts will likely prioritize the development of catalytic addition reactions that incorporate most or all of the atoms from the reactants into the final product. rsc.orgchemistry-teaching-resources.com

The selection of solvents and auxiliaries is another critical aspect. youtube.com The initial synthesis of this compound often involves high-boiling organic solvents. researchgate.net A key research goal will be to replace these with greener alternatives, such as water, bio-based solvents like polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. nih.govnih.gov The use of techniques like solid-phase extraction for purification can also reduce the reliance on large volumes of organic solvents. healylab.com

The use of renewable feedstocks represents a more advanced green chemistry approach. nih.gov While the direct synthesis of this compound from renewable sources is a long-term challenge, research into creating phenolic precursors from biomass, such as cashew nut shell liquid (CNSL), could provide a more sustainable starting point for its synthesis. nih.gov

Finally, the development and use of recyclable catalysts is paramount. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive. buecher.de For instance, developing solid-supported catalysts, such as copper oxide on activated carbon (CuO@C) or palladium on various supports, for the transformations of this compound would facilitate easy separation and reuse of the catalyst, reducing waste and cost. nih.govresearchgate.net

| Green Chemistry Principle | Application to this compound Research | Potential Impact |

| Maximize Atom Economy | Prioritize addition and cycloaddition reactions. | Reduced generation of stoichiometric waste. |

| Use Safer Solvents | Replace traditional organic solvents with water, PEG, or solvent-free systems. | Lower environmental impact and improved process safety. |

| Use Renewable Feedstocks | Investigate synthesis routes from biomass-derived phenols. | Reduced reliance on fossil fuel-based starting materials. |

| Design for Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure. youtube.com | Lower energy consumption and operational costs. |

| Use Catalysis | Employ recyclable heterogeneous or biocatalysts. youtube.com | Minimized waste and enhanced sustainability. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. beilstein-journals.org Integrating the synthesis and derivatization of this compound with flow chemistry and automated platforms is a key direction for future research, enabling more efficient, reproducible, and data-rich chemical discovery. nih.gov

Continuous flow synthesis of the parent compound and its derivatives can mitigate the hazards associated with handling reactive intermediates or exothermic reactions. beilstein-journals.org For example, a tandem Wittig-Michael reaction, relevant to the chemistry of nitroalkenes, has been successfully implemented in a continuous flow system, demonstrating reduced reaction times and improved yields. nih.gov Similar setups could be designed for the synthesis of this compound itself or for its subsequent transformations, such as hydrogenations or cross-coupling reactions. The use of microreactors, which offer extremely high surface-area-to-volume ratios, can further intensify these processes. bohrium.comrsc.org

Pairing flow reactors with automated synthesis platforms can accelerate the exploration of its chemical space. youtube.com Systems like the Chemspeed SWING XL or the Synple synthesizer allow for high-throughput reaction screening and optimization with minimal human intervention. healylab.comsigmaaldrich.com Such platforms can automatically vary reagents, catalysts, solvents, and reaction conditions (temperature, pressure, residence time) to rapidly identify optimal protocols for novel transformations. chemspeed.com These automated systems can perform a wide range of reaction types, including Suzuki couplings and reductive aminations, which are highly relevant for derivatizing the target molecule. sigmaaldrich.com

The data generated from these automated experiments can be used to build predictive models for reaction outcomes, guided by artificial intelligence and machine learning algorithms. youtube.com This data-driven approach, as exemplified by platforms like SynFini, can intelligently design synthetic routes and predict their likelihood of success, moving towards a fully autonomous synthesis workflow. nih.govyoutube.com This would allow researchers to design and create libraries of this compound derivatives for biological or materials screening with unprecedented speed and efficiency.

| Technology | Application in this compound Research | Key Advantages |

| Continuous Flow Chemistry | Synthesis and derivatization in microreactors or coiled-tube reactors. | Enhanced safety, precise process control, easy scalability. |

| Automated Synthesis | High-throughput screening of reaction conditions and reagents. | Accelerated discovery and optimization of new reactions. |

| Robotic Platforms | Automated multi-step synthesis, work-up, and purification. healylab.com | Increased reproducibility, reduced manual labor. |

| AI and Machine Learning | Data-driven design of experiments and prediction of reaction outcomes. | More efficient exploration of chemical space, faster innovation. |

Advanced Catalyst Design for Selective Transformations

The development of highly active and selective catalysts is central to unlocking the full synthetic potential of this compound. Future research will focus on designing novel catalytic systems that can control the chemo-, regio-, and stereoselectivity of its transformations.

A major frontier is in asymmetric organocatalysis . The conjugate addition to the nitroalkene moiety is an ideal reaction for creating chiral centers. The design of new bifunctional organocatalysts, such as novel thioureas or Cinchona alkaloid derivatives, could provide high enantioselectivity in the addition of various nucleophiles. mdpi.comscilit.com These metal-free catalysts are often more environmentally benign and robust than their organometallic counterparts.

In the realm of metal catalysis , a key trend is the move towards earth-abundant and less toxic metals. While palladium is a workhorse for cross-coupling reactions, research into using catalysts based on iron, copper, or cobalt for Suzuki and Sonogashira reactions is gaining traction due to lower cost and environmental impact. beilstein-journals.org For instance, nano-copper oxide has been used as a catalyst for C-O bond formation with nitroarenes. rhhz.net Designing robust iron or copper catalysts for the cross-coupling of the vinyl chloride in this compound is a significant research goal. Concurrently, the design of more active palladium catalysts, such as advanced palladacycles or N-heterocyclic carbene (NHC) complexes, continues to be important for activating challenging substrates and reducing catalyst loading. nih.govrhhz.net

Heterogeneous catalysis is critical for developing sustainable and scalable processes, especially for integration with flow chemistry. rsc.org Future work will involve immobilizing known homogeneous catalysts onto solid supports like polymers, silica, or activated carbon. nih.gov A CuO@C nanocatalyst, for example, has proven effective for the synthesis of nitrogen-containing heterocycles in green solvents. nih.gov Similarly, developing a supported palladium catalyst that selectively promotes hydrogenation of the nitro group in this compound without causing dehalogenation would be a valuable achievement. researchgate.net

Finally, biocatalysis and photocatalysis represent emerging areas. The use of enzymes could offer unparalleled selectivity for certain transformations under mild, aqueous conditions. rsc.orgresearchgate.net Photocatalysis, using either organic dyes or transition metal complexes, can enable unique transformations, such as [2+2] cycloadditions, that are difficult to achieve through thermal methods. nih.gov Exploring these catalyst platforms could reveal entirely new reactivity patterns for this compound.

| Catalyst Type | Target Reaction(s) | Research Focus |

| Asymmetric Organocatalysts | Michael Addition, Cycloadditions | Achieving high enantioselectivity; metal-free conditions. |

| Earth-Abundant Metal Catalysts (Fe, Cu) | Cross-Coupling Reactions | Replacing precious metals like palladium for cost and sustainability. |

| Advanced Palladium Catalysts | Suzuki, Sonogashira, Denitrative Coupling | Increasing catalyst activity and stability; reducing catalyst loading. |

| Heterogeneous Catalysts | Hydrogenation, Cross-Coupling | Facilitating catalyst recycling and use in flow reactors. |

| Biocatalysts & Photocatalysts | Selective Reductions, Cycloadditions | Accessing novel reactivity under mild and sustainable conditions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(2-Chloro-2-nitroethenyl)phenol?

- Methodological Answer : Multi-step synthesis approaches are often employed. For example, nitro-substituted aromatic compounds can be synthesized via electrophilic nitration followed by chlorination. A related study demonstrated the synthesis of a chloro-nitroquinazoline derivative using sequential substitution and coupling reactions, achieving a low overall yield (2–5%) over 11 steps . Optimization strategies include adjusting reaction temperatures, stoichiometry of nitro-group precursors, and purification via column chromatography.

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer : A combination of FTIR, UV-Vis, and NMR spectroscopy is critical. FTIR identifies functional groups (e.g., nitro, chloro, phenolic -OH), while H/C NMR confirms structural integrity. For crystalline derivatives, X-ray diffraction (XRD) provides precise molecular geometry. A study on analogous chlorophenol derivatives utilized XRD and SEM to validate crystallinity and morphology . Mass spectrometry further confirms molecular weight and fragmentation patterns.

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent photodegradation and hydrolysis. Safety data for similar chlorophenols recommend monitoring for toxic gas emissions (e.g., HCl, NO) under heat or prolonged storage . Periodic analysis via HPLC or GC-MS can assess decomposition, with thresholds set at <5% impurity over six months .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of nitration in this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and thermodynamic parameters. For example, a study on nitrated imidazole-phenol compounds used DFT to predict regioselectivity and activation energies, aligning with experimental yields . Solvent effects and electrophile reactivity (e.g., NO generation) can be simulated using Gaussian or ORCA software.

Q. What strategies resolve contradictions in reported stability data for nitro-chloro phenolic compounds?

- Methodological Answer : Discrepancies often arise from varying analytical conditions. Standardize protocols:

- Use identical solvents (e.g., DMSO-d for NMR) and pH buffers.

- Compare degradation kinetics under controlled temperature and humidity.

- Cross-validate using multiple techniques (e.g., TGA for thermal stability, LC-MS for hydrolysis products) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

- Methodological Answer : Systematic substitution at the nitro, chloro, or phenolic positions can modulate electronic and steric effects. For example, replacing the nitro group with electron-withdrawing groups (e.g., -CF) in similar compounds enhanced bioactivity . Quantitative SAR (QSAR) models using Hammett constants or molecular docking predict binding affinities to target enzymes .

Q. What advanced analytical techniques detect trace impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS identify impurities at ppm levels. For non-volatile byproducts, UPLC coupled with diode-array detection (DAD) ensures sensitivity. A study on chlorinated acetamides employed GC-ECD for halogen-specific detection, achieving LODs of 0.1 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.